molecular formula C20H23N3O4 B2640922 Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 1903633-05-5

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Número de catálogo: B2640922
Número CAS: 1903633-05-5
Peso molecular: 369.421
Clave InChI: VUBUNIZRQATLDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound contains several functional groups, including a benzyl group, a carbamate group, a pyrrolidine ring, and a pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine and pyridine rings would add rigidity to the molecule, potentially affecting its interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine ring could make the compound more polar, affecting its solubility in different solvents .

Aplicaciones Científicas De Investigación

Pharmacokinetics of Histone Deacetylase Inhibitors The compound MS-275, a histone deacetylase inhibitor related structurally to Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate, demonstrated tolerable toxicity profiles and antitumor activity in patients with advanced solid malignancies and lymphomas. The pharmacokinetic variables indicated dose-dependent increases, and biologically relevant plasma concentrations were achieved at tolerable doses. This study highlights the compound's potential in treating solid tumors and lymphomas, with particular emphasis on the pharmacokinetic profiles and biological activity of similar compounds (Gore et al., 2008).

Metabolism of Orexin Receptor Antagonists In the metabolism of the dual orexin receptor antagonist ACT-541468, 77 metabolites were identified, with major transformations occurring predominantly through oxidative processes. This extensive metabolism, with a focus on oxidative transformations, highlights the complex metabolic pathways compounds like this compound might undergo in human subjects (Muehlan et al., 2019).

Disposition and Metabolism of SB-649868 The study on the orexin 1 and 2 receptor antagonist SB-649868, structurally related to this compound, outlined its pharmacokinetic properties, noting almost complete elimination over a 9-day period and extensive metabolism, primarily via oxidation of the benzofuran ring. This information could be relevant to understanding the metabolic fate of similar compounds (Renzulli et al., 2011).

Pharmacodynamics and Pharmacokinetics of FLAP Inhibitors The study of the FLAP inhibitor AM103, which shares structural features with this compound, demonstrated dose-dependent pharmacokinetic and pharmacodynamic responses. This study provides insights into the drug's behavior in human subjects, which could be informative for understanding the action of similar compounds (Bain et al., 2010).

Mecanismo De Acción

    Target of action

    Compounds with similar structures have been used in the synthesis of antidepressant molecules . They might interact with neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .

    Mode of action

    These compounds might work by modulating the activity of these neurotransmitter systems, potentially by inhibiting the reuptake of certain neurotransmitters or by binding to specific receptors .

    Biochemical pathways

    The affected pathways would likely involve the synthesis, release, reuptake, and degradation of neurotransmitters .

    Result of action

    The result of the compound’s action might be a change in mood and behavior, potentially alleviating symptoms of depression .

Direcciones Futuras

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential uses, such as in the development of new drugs or materials .

Propiedades

IUPAC Name

benzyl N-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-15-6-5-9-18(22-15)27-17-10-11-23(13-17)19(24)12-21-20(25)26-14-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBUNIZRQATLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.